molecular formula C5H8F3NO2 B7768736 5,5,5-trifluoronorvaline CAS No. 27322-15-2

5,5,5-trifluoronorvaline

Cat. No.: B7768736
CAS No.: 27322-15-2
M. Wt: 171.12 g/mol
InChI Key: KTZZIDWVKLDWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-trifluoronorvaline is a fluorinated amino acid derivative. It is structurally similar to norvaline, a naturally occurring amino acid found in bacterial proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical methods for preparing (S)-2-amino-5,5,5-trifluoropentanoic acid involves dynamic kinetic resolution of the corresponding racemate. This method allows for the operationally convenient synthesis of the compound on a 20 g scale . The process includes the use of specific ligands and catalysts to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for 2-amino-5,5,5-trifluoropentanoic acid typically involve large-scale synthesis using similar dynamic kinetic resolution techniques. The scalability of this method ensures that the compound can be produced in sufficient quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5,5,5-trifluoronorvaline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amino acid derivatives.

    Substitution: Introduction of different functional groups at the amino or carboxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include fluorinated amino acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and peptides .

Scientific Research Applications

5,5,5-trifluoronorvaline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Incorporated into proteins to study the effects of fluorination on protein structure and function.

    Medicine: Investigated for its potential as a drug candidate due to its enhanced metabolic stability and activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule enhance its binding affinity to target proteins, leading to increased activity and stability. The compound mimics the structure of natural amino acids, allowing it to interact with peptide receptors and enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Norvaline: A naturally occurring amino acid with a similar structure but lacking fluorine atoms.

    Fluorinated Amino Acids: Other fluorinated amino acids with varying chain lengths and functional groups.

Uniqueness

5,5,5-trifluoronorvaline is unique due to its specific fluorination pattern, which imparts enhanced metabolic stability and activity compared to non-fluorinated analogs. This makes it a valuable compound in drug development and peptide research .

Properties

IUPAC Name

2-amino-5,5,5-trifluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZIDWVKLDWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950040
Record name 5,5,5-Trifluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-80-2, 27322-15-2
Record name 2365-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5,5-Trifluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-Trifluoro-DL-norvaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,5-trifluoronorvaline
Reactant of Route 2
Reactant of Route 2
5,5,5-trifluoronorvaline
Reactant of Route 3
5,5,5-trifluoronorvaline
Reactant of Route 4
5,5,5-trifluoronorvaline
Reactant of Route 5
5,5,5-trifluoronorvaline
Reactant of Route 6
5,5,5-trifluoronorvaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.